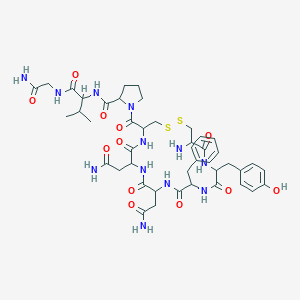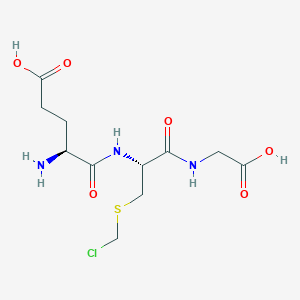
Phasvatocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phasvatocin is a synthetic compound that has been shown to have potential as an antibacterial agent. The compound was first synthesized in 2013 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of Phasvatocin is not yet fully understood, but it is thought to involve inhibition of bacterial DNA synthesis. This is believed to occur through binding of the compound to the bacterial enzyme DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
Phasvatocin has been shown to have a number of biochemical and physiological effects on bacteria. These include inhibition of bacterial growth, disruption of bacterial cell membranes, and induction of bacterial cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of Phasvatocin for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of Phasvatocin is that it is not yet widely available, which may limit its use in some labs.
Future Directions
There are a number of potential future directions for research on Phasvatocin. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research. Another area of interest is the investigation of the compound's potential as a therapeutic agent for bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Phasvatocin and to identify potential targets for the development of new antibacterial drugs.
Synthesis Methods
The synthesis of Phasvatocin involves several steps, starting with the reaction of 2,4-diamino-6-(2,4-difluorophenyl) pyrimidine with ethyl chloroformate. This is followed by the reaction of the resulting intermediate with 2,4-difluorobenzylamine, and then with sodium hydride. The final product is then purified using column chromatography.
Scientific Research Applications
Phasvatocin has been shown to be effective against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against strains of Staphylococcus aureus that are resistant to other antibiotics.
properties
CAS RN |
144334-53-2 |
|---|---|
Product Name |
Phasvatocin |
Molecular Formula |
C44H60N12O12S2 |
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66) |
InChI Key |
DAHCMEORVXDYEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
sequence |
CYFNNCPVG |
synonyms |
3-Phe-4-Asn-8-Val-oxytocin oxytocin, Phe(3)-Asn(4)-Val(8)- oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)- phasvatocin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)








![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
